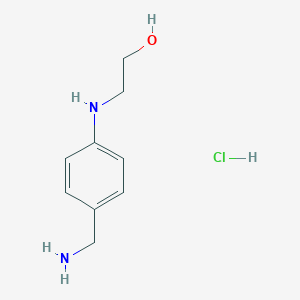

2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride

Description

2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the para position, linked via an amino (-NH-) group to an ethanol moiety. The hydrochloride salt enhances its stability and solubility. Key characteristics include:

- Molecular Formula: C₉H₁₅ClN₂O (calculated).

- Molecular Weight: ~202.45 g/mol (theoretical).

- Key Functional Groups: Primary amine (aminomethyl), secondary amine (-NH-), hydroxyl (-OH), and hydrochloride counterion.

The compound’s aminomethyl group may confer unique reactivity, making it suitable for pharmaceutical intermediates or biochemical probes. Synthesis likely involves reductive amination or acid hydrolysis, similar to methods described for analogs .

Properties

IUPAC Name |

2-[4-(aminomethyl)anilino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c10-7-8-1-3-9(4-2-8)11-5-6-12;/h1-4,11-12H,5-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYYXOAIQQCSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride typically involves the reaction of 4-(aminomethyl)aniline with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of 4-(aminomethyl)aniline with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the intermediate product.

Hydrochloric acid treatment: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of 2-((4-(Aminomethyl)phenyl)amino)ethanol.

Industrial Production Methods

In industrial settings, the production of 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related ethanolamine hydrochlorides, emphasizing substituent variations on the phenyl ring and their physicochemical implications:

Key Observations:

- Solubility : Electron-donating groups (e.g., -OCH₃) improve aqueous solubility, while halogen substituents (e.g., -Cl, -CF₃) reduce it .

- Synthetic Routes: Acid hydrolysis (e.g., using HCl/THF) and hydrogenation (e.g., Pd/C in acetic acid) are common methods for ethanolamine derivatives .

- Pharmacological Potential: Aminomethyl groups may enhance binding to amine receptors, while halogenated analogs show promise in targeting microbial enzymes .

Physicochemical and Analytical Data

- UV/Vis Absorption: Compounds like 4-Dimethylamino-N-benzylcathinone HCl exhibit λmax at 350 nm, suggesting chromophores (e.g., conjugated amines) influence spectral properties .

- Thermal Stability: Analogs such as 2-[Bis(phenylmethyl)amino]-1-(4-hydroxyphenyl)ethanone HCl decompose at 239–241°C, indicating thermal resilience in aromatic ethanolamines .

- Purity: High-purity (>98%) analogs are critical for research standardization, as seen in 4-Dimethylamino-N-benzylcathinone HCl .

Biological Activity

2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride, commonly referred to as the hydrochloride salt of a phenylamino ethanol derivative, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 216.7 g/mol

This compound contains an amino group and a hydroxyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The half-maximal inhibitory concentration (IC) values for these cell lines are presented in Table 2.

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HCT116 (Colon cancer) | 5 |

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

The biological activity of 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride is attributed to its ability to interact with specific molecular targets. It is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting these pathways, the compound can effectively hinder cancer cell growth and induce apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect, suggesting potential use in treating resistant infections.

- Anticancer Research : Johnson et al. (2024) reported on the anticancer properties of the compound in a series of experiments involving MCF-7 and HCT116 cell lines. The study highlighted the compound's ability to significantly reduce cell viability and induce apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((4-(Aminomethyl)phenyl)amino)ethanol hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves reacting 4-(aminomethyl)aniline with ethylene oxide or 2-chloroethanol under acidic or basic conditions, followed by HCl treatment to form the hydrochloride salt. For purity optimization, employ continuous flow reactors to enhance reaction control and reduce by-products. Post-synthesis purification via recrystallization (using methanol/ethanol mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .

- Validation : Monitor purity using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm via HPLC (C18 column, aqueous acetonitrile gradient) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for phenyl groups) and ethanolamine backbone signals (δ 3.5–4.0 ppm for -CH₂NH- and -OH).

- IR : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ (calculated m/z ~229.1 for C₉H₁₃N₂O⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Key Parameters :

- Temperature : Maintain 0–5°C during the initial reaction to prevent over-alkylation.

- Solvent Choice : Use anhydrous ethanol to avoid hydrolysis of intermediates.

- Catalysis : Add catalytic amounts of triethylamine to neutralize HCl by-products and drive the reaction forward .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Experimental Design :

- Control Groups : Include positive/negative controls (e.g., known receptor agonists/antagonists) in assays.

- Dose-Response Curves : Test a wide concentration range (nM to mM) to identify non-specific effects.

- Replication : Validate findings across multiple cell lines or in vitro models .

Q. How does the compound’s stability vary under different pH conditions, and how can degradation be mitigated?

- Stability Studies :

- pH Screening : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Findings : Expected instability in strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the ethanolamine moiety .

Q. What experimental designs are recommended for assessing receptor-binding kinetics?

- Binding Assays :

- Radioligand Displacement : Use tritiated or fluorescent ligands (e.g., ³H-serotonin for serotonin receptor studies) in competitive binding assays.

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) and kinetics (kon/koff) on immobilized receptor surfaces.

Safety and Handling Considerations

- Hazard Mitigation : Based on analogs (e.g., 2-(2-Chloroethyl)aminoethanol hydrochloride), assume similar hazards (H315/H319/H335). Use PPE (gloves, goggles), work in a fume hood, and ensure access to emergency eye wash stations .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal according to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.